molecular formula C17H25ClN2O3S B4858090 N-TERT-BUTYL-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE

N-TERT-BUTYL-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4858090
M. Wt: 372.9 g/mol
InChI Key: NIVAHRPKAQUGLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-TERT-BUTYL-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a tert-butyl group, and a chlorophenyl methanesulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-TERT-BUTYL-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Tert-Butyl Group: This step often involves the use of tert-butyl chloride in the presence of a base.

    Attachment of the Chlorophenyl Methanesulfonyl Moiety: This is typically done through sulfonylation reactions using chlorophenyl methanesulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-TERT-BUTYL-1-[(4-CHL

Properties

IUPAC Name

N-tert-butyl-1-[(4-chlorophenyl)methylsulfonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O3S/c1-17(2,3)19-16(21)14-8-10-20(11-9-14)24(22,23)12-13-4-6-15(18)7-5-13/h4-7,14H,8-12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVAHRPKAQUGLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-TERT-BUTYL-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-TERT-BUTYL-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-TERT-BUTYL-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-TERT-BUTYL-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-TERT-BUTYL-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 6
N-TERT-BUTYL-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.